molecular formula C9H6Cl2N2 B1341356 4-Amino-6,7-dichloroquinoline CAS No. 948292-94-2

4-Amino-6,7-dichloroquinoline

Cat. No. B1341356
CAS RN: 948292-94-2
M. Wt: 213.06 g/mol
InChI Key: ZVBRYIQQZDIPRV-UHFFFAOYSA-N
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Description

4-Amino-6,7-dichloroquinoline (4-ADCQ) is a synthetic quinoline derivative with a wide range of applications in scientific research. It is a powerful inhibitor of the enzyme tyrosinase, which is involved in the production of melanin, and has been used in various studies to investigate the role of this enzyme in various physiological processes. 4-ADCQ is also used in other scientific research applications such as cancer research, drug development, and biochemistry.

Scientific Research Applications

Antimalarial Applications

4-Aminoquinolines, including derivatives of 4-Amino-6,7-dichloroquinoline, have been highlighted for their significant role in antimalarial therapy. The synthesis of novel 4-aminoquinolines through microwave-assisted SNAr reactions represents a practical route to antimalarial agents. These compounds have shown activity against both chloroquine-sensitive and chloroquine-resistant parasite strains, emphasizing the method's efficiency in yielding potential therapeutic agents without the need for complex purification procedures (Melato, Coghi, Basilico, Prosperi, & Monti, 2007).

Cancer Treatment

Research has also focused on repurposing 4-aminoquinoline derivatives, including those synthesized from this compound, as anti-cancer agents. These compounds have been investigated for their ability to sensitize cancer cells to chemotherapy, independent of their autophagy inhibition properties. The study of chloroquine and its derivatives, in the context of cancer therapy, suggests that these compounds can enhance the efficacy of tumor cell killing when used in combination with conventional anti-cancer treatments (Maycotte, Aryal, Cummings, Thorburn, Morgan, & Thorburn, 2012).

Antimicrobial Activity

The antimicrobial activity of novel 7-chloro-4-aminoquinoline derivatives synthesized from this compound has been evaluated, revealing that some compounds exhibited MIC values in the range of 1.5 to 12.5 µg/mL against certain microbial strains. These findings indicate the potential of these derivatives in developing new antimicrobial agents, although they displayed no antifungal activity. The study highlights how the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity (Fatima, Paliwal, & Saraf, 2021).

Safety and Hazards

4-Amino-6,7-dichloroquinoline is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

Future Directions

The future directions of 4-Amino-6,7-dichloroquinoline research could involve the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation and evaluation of their activity as antimicrobial, antimalarial, and anticancer . Another direction could be the exploration of alternative structural analogs of the 4-aminoquinoline type .

Mechanism of Action

Target of Action

4-Amino-6,7-dichloroquinoline is a derivative of the 4-aminoquinoline class of compounds . This class of compounds has been found to display a wide range of bioactive properties, including antiviral , antimalarial , anti-leishmanial , anti-platelet aggregation , anti-inflammatory , immune-modulatory , and anticancer activities . The primary targets of these compounds are often pathogenic organisms, such as the Plasmodium species responsible for malaria .

Mode of Action

These compounds typically work through a nucleophilic aromatic substitution reaction . In this reaction, the chlorine atom in the 4-position in the pyridine ring is replaced selectively to form derivatives at that position . This reaction can occur with a specific primary amine, yielding compounds like chloroquine in high yield .

Biochemical Pathways

Given its similarity to other 4-aminoquinolines, it may interfere with the life cycle of pathogenic organisms likePlasmodium

Pharmacokinetics

Other 4-aminoquinolines like chloroquine and amodiaquine have been noted for theirexcellent clinical efficacy , limited host toxicity , ease of use , and simple, cost-effective synthesis

Result of Action

Similar compounds have shown significantantimicrobial activity . For instance, some novel 7-chloro-4-aminoquinoline derivatives have displayed minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For instance, oxygen tension has been found to govern the activity of chloroquine against P. falciparum, with high oxygen tension (21%) leading to increased efficacy of the drug compared to lower (10%) oxygen tension . Similar environmental factors may also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

4-Amino-6,7-dichloroquinoline plays a vital role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with heme, a component of hemoglobin, which is crucial for its antimalarial activity. The interaction between this compound and heme leads to the inhibition of heme polymerase, an enzyme responsible for detoxifying free heme in the malaria parasite. This inhibition results in the accumulation of toxic heme, leading to the death of the parasite .

Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to and inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting these kinases, this compound can modulate cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This effect is mediated through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the initiation of the apoptotic cascade .

Moreover, this compound can alter gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of specific genes. By influencing the activity of these transcription factors, this compound can upregulate or downregulate the expression of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and stress response .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to heme, which disrupts the detoxification process in malaria parasites. This binding leads to the accumulation of toxic heme, resulting in the death of the parasite .

In addition to its interaction with heme, this compound can inhibit the activity of various enzymes, including kinases and polymerases. By binding to the active sites of these enzymes, this compound can prevent the enzymes from catalyzing their respective biochemical reactions, thereby disrupting cellular processes and leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively This compound exhibits stability under various conditions, making it suitable for long-term studiesThis degradation can lead to a decrease in its efficacy and potency .

In in vitro studies, this compound has been shown to maintain its activity over extended periods, with minimal loss of potency. In in vivo studies, the long-term effects of this compound on cellular function have been observed, including its impact on cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit the growth of malaria parasites and cancer cells. At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not significantly enhance the efficacy but increases the risk of adverse effects. Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. The metabolites of this compound are then excreted through the urine .

The interaction of this compound with metabolic enzymes can affect metabolic flux and metabolite levels. For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of other drugs metabolized by these enzymes, resulting in potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters .

Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific compartments or organelles within the cell, including the nucleus, mitochondria, and lysosomes. The targeting of this compound to these subcellular compartments is mediated by targeting signals and post-translational modifications .

For example, the accumulation of this compound in lysosomes can lead to the disruption of lysosomal function, resulting in the induction of autophagy and cell death. Similarly, the localization of this compound to the mitochondria can affect mitochondrial function and energy production, leading to apoptosis .

properties

IUPAC Name

6,7-dichloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBRYIQQZDIPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589036
Record name 6,7-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948292-94-2
Record name 6,7-Dichloro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948292-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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